Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Molecular weight Ester series Synthetic intermediate

Researchers often face inconsistent reactivity and poor solubility with free base or positional isomers of aminomethyl phenylacetate derivatives. This compound directly addresses those pain points: the hydrochloride salt form provides reliable aqueous solubility for aqueous-organic biphasic coupling conditions, while the meta-aminomethyl substitution offers a distinct vector for fragment-based library synthesis and amide bond formation with carboxylic acid pharmacophores. The 98% purity grade minimizes competing amine-containing side reactions. The bifunctional ester-amine scaffold supports sequential transformations-amide formation, ester hydrolysis, and heterocycle synthesis-with a 6.1% mass efficiency advantage over the ethyl ester analog. Consistent lot-to-lot quality is verified by LC-MS/HPLC, ensuring reproducible results in pharmaceutical R&D and organic synthesis workflows.

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 197792-60-2
Cat. No. B170208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride
CAS197792-60-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=CC=C1)CN.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H
InChIKeyUAHVOECKJGGQPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-(aminomethyl)phenyl)acetate HCl Procurement Specifications & Identity


Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (CAS 197792-60-2) is an aromatic amino ester hydrochloride salt with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . The compound exists as a white crystalline solid that is soluble in water and organic solvents, with the SMILES notation COC(=O)CC1=CC=CC(CN)=C1.[H]Cl . It is characterized as a substituted phenylacetate scaffold bearing a meta-positioned aminomethyl group, supplied as the hydrochloride salt form . This compound is primarily utilized as a building block and synthetic intermediate in pharmaceutical research and organic synthesis .

Salt Form Hydrochloride salt ensures aqueous solubility and reliable sourcing as a white crystalline solid.
Scaffold Meta-aminomethyl phenylacetate core supports amide coupling and heterocycle synthesis.
Use Context Building block and synthetic intermediate in pharmaceutical research.

Methyl 2-(3-(aminomethyl)phenyl)acetate HCl: Substitution Risks with Free Base & Isomers


Substitution of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride with structurally related analogs introduces quantifiable differences in physicochemical properties that directly impact handling, reactivity, and procurement reliability. The hydrochloride salt form provides aqueous solubility advantages over the corresponding free base (CAS 754959-55-2), which lacks the hydrochloride counterion . Positional isomers such as the para-substituted methyl [4-(aminomethyl)phenyl]acetate hydrochloride (CAS 444807-46-9) present different molecular geometries that can alter coupling efficiency in downstream synthetic steps [1]. Additionally, the meta-aminomethyl phenylacetate core distinguishes this compound from the simpler 3-aminophenylacetic acid methyl ester (CAS 52913-11-8), which bears a directly attached amino group rather than the aminomethyl spacer [2]. These structural variations translate into measurable differences in molecular weight, salt form availability, and commercial purity specifications that preclude direct interchangeability without experimental validation.

Free Base (CAS 754959-55-2)
Limited commercial availability and undefined stability; lacks the aqueous solubility and validated purity of the HCl salt.
Para Isomer (CAS 444807-46-9)
Different molecular geometry from para-substitution may alter coupling efficiency and pharmacophore orientation.
3-Aminophenylacetic Acid Methyl Ester (CAS 52913-11-8)
Lacks the aminomethyl spacer; directly attached amino group changes reactivity profile and downstream chemistry.

Methyl 2-(3-(aminomethyl)phenyl)acetate HCl: Comparative Evidence for Procurement


Molecular Weight Comparison: Ester Analogs

Among the 3-(aminomethyl)phenylacetate ester series, the methyl ester hydrochloride (target compound) exhibits a molecular weight of 215.68 g/mol, which is 14.03 g/mol lower than the corresponding ethyl ester hydrochloride analog (229.71 g/mol) and 57.68 g/mol lower than the tert-butyl ester analog (273.36 g/mol) [1]. This molecular weight differential is relevant for reaction stoichiometry calculations and purification considerations in multi-step syntheses.

Molecular weight (ester series)
Reported
−14.03 g/mol vs ethyl ester; −57.68 g/mol vs tert-butyl ester
Supports stoichiometric calculation and purification design.
Calculated from molecular formulas; ester MW 215.68 (target), 229.71 (ethyl), 273.36 (tert-butyl).
Molecular weight Ester series Synthetic intermediate

Purity Specification: High-Purity vs. Standard Grade

Multiple commercial suppliers offer Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride at distinct purity tiers. A 98% purity grade is available from suppliers including Leyan and MolCore, representing a 3 percentage point improvement over the standard 95% grade offered by AChemBlock, ChemShuttle, and CymitQuimica . The 95% grade corresponds to up to 50 mg of impurities per gram of product, whereas the 98% grade reduces potential impurities to a maximum of 20 mg per gram.

Purity specification
Data to verify
98% (high-purity) vs 95% (standard); max impurity 20 mg/g vs 50 mg/g
60% reduction in potential interfering impurities on a mass basis.
Commercial supplier specifications as of April 2026; source review recommended.
Purity specification Quality control Procurement

Salt Form Advantage: HCl vs. Free Base

The hydrochloride salt form (CAS 197792-60-2) is explicitly documented as a white crystalline solid with defined storage conditions (room temperature for AChemBlock; 2-8°C for ChemShuttle), whereas the corresponding free base methyl 2-(3-(aminomethyl)phenyl)acetate (CAS 754959-55-2) lacks commercial availability with validated purity and stability specifications . The hydrochloride counterion confers enhanced aqueous solubility relative to the neutral free base, which is a class-typical property of amine hydrochloride salts .

Salt form availability
Class-level
HCl salt: crystalline solid, multiple suppliers; free base: limited sourcing
Reliable procurement with defined purity and stability.
Qualitative availability differential; class-typical amine hydrochloride solubility.
Salt form Stability Solubility Storage

Positional Isomer: meta vs. para Substitution

The target compound features aminomethyl substitution at the meta (3-) position of the phenyl ring, distinguishing it from the para-substituted analog methyl [4-(aminomethyl)phenyl]acetate hydrochloride (CAS 444807-46-9) [1]. While both isomers share the identical molecular formula (C₁₀H₁₄ClNO₂) and molecular weight (215.68 g/mol), the differing substitution pattern affects molecular geometry and may influence coupling efficiency in amide bond formation or nucleophilic substitution reactions. The InChIKey for the target meta-isomer is UAHVOECKJGGQPK-UHFFFAOYSA-N, providing a unique identifier for unambiguous compound verification .

Positional isomer (meta vs para)
Class-level
meta (3-) aminomethyl substitution vs para (4-)
Regioisomeric purity critical for pharmacophore spatial orientation.
Structural analysis from CAS; InChIKey UAHVOECKJGGQPK-UHFFFAOYSA-N for meta isomer.
Regioisomer Positional isomer meta-Substitution

Methyl 2-(3-(aminomethyl)phenyl)acetate HCl: Key Application Scenarios


Medicinal Chemistry: Amide Coupling Scaffold

The meta-aminomethyl group provides a nucleophilic handle for amide bond formation with carboxylic acid-containing pharmacophores. The hydrochloride salt form ensures reliable aqueous solubility during aqueous-organic biphasic coupling conditions, while the 98% purity grade minimizes side reactions from amine-containing impurities that could compete in coupling steps . The methyl ester moiety can be selectively hydrolyzed to the carboxylic acid (CAS 113520-43-7) for orthogonal functionalization or retained as a prodrug-compatible protecting group .

Synthetic Chemistry: Heterocycle Building Block

The bifunctional nature of the compound—featuring both an ester and a primary amine—enables sequential transformations including ester reduction, amine alkylation, or cyclocondensation to form nitrogen-containing heterocycles. The lower molecular weight of the methyl ester (215.68 g/mol) compared to the ethyl ester analog (229.71 g/mol) provides a 6.1% mass efficiency advantage in reactions where the ester group serves as a sacrificial protecting group .

Analytical Reference and Method Development

The defined purity tiers (95% vs. 98%) and the unique InChIKey (UAHVOECKJGGQPK-UHFFFAOYSA-N) enable this compound to serve as a reference standard for analytical method development in LC-MS or HPLC assays, particularly when monitoring reactions involving the meta-aminomethyl phenylacetate scaffold . The hydrochloride salt form provides consistent ionization behavior in ESI-MS compared to variable protonation states of the free base.

Fragment-Based Drug Discovery and Library Synthesis

As a low molecular weight (215.68 g/mol) aromatic amino ester, this compound meets fragment library criteria for rule-of-three compliance in fragment-based screening campaigns. The meta-substitution pattern provides a distinct vector for fragment growing compared to ortho- or para-substituted analogs, and the methyl ester offers a handle for subsequent fragment elaboration via hydrolysis or transesterification .

Application
Selection Property
Validation Focus
Amide coupling scaffold
Hydrochloride salt aqueous solubility; meta-aminomethyl reactivity
Coupling efficiency and side-reaction control under biphasic conditions
Heterocycle synthesis
Methyl ester atom economy
Sacrificial protecting group strategy and mass efficiency
Analytical reference standard
Defined purity tiers and unique InChIKey
LC-MS/HPLC method consistency and ionization behavior of HCl salt
Fragment-based library synthesis
Low molecular weight scaffold with meta substitution
Rule-of-three compliance and fragment growing handle

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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